1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety, a pyrrolidinone core, and a triazole-oxadiazole-ethyl substituent. The compound’s design combines rigidity (from the benzodioxin and oxadiazole groups) with conformational flexibility (from the pyrrolidinone and ethyl linker), which may optimize binding affinity and selectivity .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O5/c1-12-22-20(32-24-12)15-11-26(25-23-15)5-4-21-19(29)13-8-18(28)27(10-13)14-2-3-16-17(9-14)31-7-6-30-16/h2-3,9,11,13H,4-8,10H2,1H3,(H,21,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUVOIHYTWKIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved by starting with 2,3-dihydroxybenzoic acid, which undergoes alkylation of the phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification.
Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of appropriate nitriles with amidoximes under acidic conditions.
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Coupling of the intermediates: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Benzodioxin Core Formation
The 2,3-dihydro-1,4-benzodioxin moiety is typically synthesized via nucleophilic aromatic substitution or cyclocondensation of catechol derivatives with 1,2-dihaloethanes. For example:
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Reaction : Catechol + 1,2-dibromoethane → 1,4-benzodioxin derivative
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Conditions : K₂CO₃, DMF, 80°C
Triazole Formation via Click Chemistry
The 1,2,3-triazole ring is assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
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Reagents : Azide + terminal alkyne
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Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), RT
Pyrrolidone-Carboxamide Assembly
The 5-oxopyrrolidine-3-carboxamide unit is constructed via lactamization of γ-aminobutyric acid (GABA) derivatives:
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Reagents : GABA analog + carboxylic acid
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Conditions : EDCl, HOBt, DIPEA, DCM, RT
Reaction Optimization and Challenges
Functionalization and Derivatization
The compound undergoes selective modifications at its reactive sites:
Benzodioxin Functionalization
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 6-position.
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Bromination : NBS in CCl₄ yields mono-brominated derivatives .
Oxadiazole and Triazole Modifications
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Methylation : CH₃I/K₂CO₃ in DMF selectively methylates oxadiazole N-atoms .
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Hydrolysis : Oxadiazole rings are cleaved under acidic (HCl, 80°C) or basic (NaOH, reflux) conditions .
Stability and Degradation Pathways
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Hydrolytic Degradation : The pyrrolidone ring undergoes hydrolysis in acidic media (t₁/₂ = 12 hours at pH 2).
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Photodegradation : Benzodioxin derivatives show UV-induced ring-opening reactions (λ = 254 nm) .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing oxadiazole and triazole derivatives in anticancer therapies. The specific compound under discussion has been included in libraries aimed at identifying novel anticancer agents. For instance, research has shown that certain oxadiazole derivatives exhibit selective inhibition of human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis. The most active derivatives demonstrated nanomolar to picomolar inhibitory concentrations against hCA IX and II, suggesting strong potential for further development as anticancer agents .
Antiviral Properties
The compound is also part of an antiviral library that includes over 67,000 compounds. Preliminary screenings indicate that derivatives with similar structural features may exhibit antiviral activity against various pathogens. The presence of the triazole ring is particularly noteworthy as triazoles are known for their broad-spectrum antiviral properties .
Case Studies
Several case studies have been documented regarding the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer properties against several cell lines including PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma). The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited significantly higher inhibitory activity compared to others .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives were capable of inhibiting histone deacetylase (HDAC) activity up to 90% at low concentrations (20 nM), showcasing their potential as HDAC inhibitors in cancer therapy .
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in immune response and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several analogs, including:
Key Observations :
- The ethyl linker in the target compound may improve solubility compared to bulkier substituents in but reduce it compared to simpler analogs like .
Physicochemical Properties
| Compound Name | Solubility (pH 7.4) | LogP (estimated) |
|---|---|---|
| Target Compound | ~10 µg/mL* | 2.8 |
| 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | 20.2 µg/mL | 1.5 |
*Estimated based on structural similarity to ; the triazole-oxadiazole group likely reduces solubility due to increased hydrophobicity.
Key Observations :
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its structural components suggest a multifaceted biological activity profile, particularly in the context of enzyme inhibition and cancer treatment.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O4. It features a benzodioxin moiety, oxadiazole and triazole rings, and a pyrrolidine carboxamide structure. These elements contribute to its biological interactions with various molecular targets.
Enzyme Inhibition
Recent studies have highlighted the enzyme inhibitory potential of related compounds featuring the benzodioxane structure. For instance, sulfonamides derived from benzodioxane exhibited significant inhibition against α-glucosidase and acetylcholinesterase (AChE), with varying degrees of efficacy. The in vitro studies indicated that these compounds could serve as potential therapeutic agents for conditions like diabetes and Alzheimer's disease due to their ability to modulate enzyme activity .
Anticancer Properties
The incorporation of oxadiazole and triazole moieties has been associated with enhanced anticancer activity. A study on 1,2,4-oxadiazole derivatives showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia), with some compounds demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells through pathways that may include p53 activation and caspase cleavage .
Case Study 1: Inhibition of TRPV1
AMG9810, a compound structurally related to the target molecule, acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1). It demonstrated competitive inhibition with IC50 values of 24.5 nM for human TRPV1. This inhibition is significant as TRPV1 is implicated in pain signaling and inflammatory responses . The compound also showed effects on tumor progression through modulation of signaling pathways such as EGFR/Akt/mTOR .
Case Study 2: Anticancer Activity
In another study focusing on related oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects against human cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating substantial anticancer potential. Flow cytometry analyses confirmed that these compounds induced apoptosis in a dose-dependent manner .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (nM) | Biological Activity |
|---|---|---|---|
| AMG9810 | hTRPV1 | 24.5 | TRPV1 antagonist |
| Oxadiazole Derivative A | MCF-7 | <15 | Induces apoptosis |
| Oxadiazole Derivative B | U-937 | <10 | Induces apoptosis |
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
The synthesis involves multi-step protocols, including:
- Step 1 : Coupling reactions to assemble the 1,4-benzodioxin and oxadiazole moieties. For example, Suzuki-Miyaura cross-coupling (as in ) could link aromatic rings under palladium catalysis (e.g., Pd(PPh₃)₄) in deoxygenated DMF/water mixtures.
- Step 2 : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the triazole ring, ensuring regioselectivity .
- Optimization : Use computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and optimize solvent systems, reducing trial-and-error approaches .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring connectivity (e.g., benzodioxin protons at δ 4.2–4.5 ppm, triazole protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- IR spectroscopy : Validate carbonyl groups (e.g., pyrrolidone C=O stretch at ~1680 cm⁻¹) and oxadiazole/triazole ring vibrations .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what parameters should be prioritized?
- SwissADME analysis : Calculate logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness (Lipinski’s Rule of Five) to assess bioavailability. Compare with reference drugs (e.g., celecoxib in ) .
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes linked to antimicrobial or anticancer activity) to prioritize in vitro testing .
Q. What experimental strategies resolve contradictions in bioactivity data across different assays?
- Dose-response profiling : Test across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from assay noise.
- Orthogonal assays : Validate antimicrobial activity using both disk diffusion and microdilution methods to confirm minimum inhibitory concentrations (MICs) .
- Control compounds : Include structurally similar analogs (e.g., pyrazole or thiazole derivatives from ) to isolate structure-activity relationships (SAR).
Q. How can reaction fundamentals and reactor design improve scalability for analogs of this compound?
Q. What safety protocols are essential when handling intermediates with reactive groups (e.g., nitro or thiol moieties)?
- PPE requirements : Use chemically impermeable gloves (e.g., nitrile) and self-contained breathing apparatus during scale-up .
- Spill management : Avoid dust formation; neutralize spills with inert adsorbents (e.g., vermiculite) under fume hoods .
Methodological Guidance
Q. How to design SAR studies for derivatives of this compound?
Q. What computational tools enable efficient data management for high-throughput screening?
- Chemical software platforms : Use virtual simulation tools (e.g., Schrödinger Suite) to model reaction pathways and predict byproducts, reducing experimental iterations .
- Data encryption : Secure sensitive SAR data with AES-256 encryption to comply with intellectual property protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
